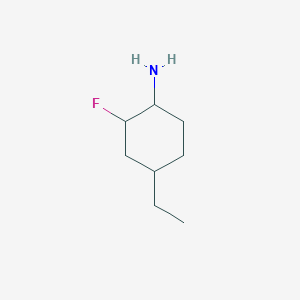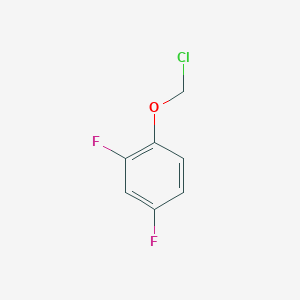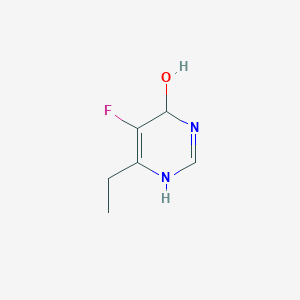
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is a pyrimidine derivative with the molecular formula C6H7FN2O This compound is known for its unique structure, which includes an ethyl group at the 6th position and a fluorine atom at the 5th position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol typically involves the cyclization of appropriate precursors. One effective method reported involves the use of formamide instead of formamidine acetate. This method provides a new cyclization route for the synthesis of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
6-Ethyl-5-fluoro-1H-pyrimidin-4-one: A closely related compound with a different functional group at the 4th position.
Uniqueness
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a fluorine atom on the pyrimidine ring makes it a valuable intermediate for synthesizing various bio-active compounds.
Eigenschaften
Molekularformel |
C6H9FN2O |
|---|---|
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
6-ethyl-5-fluoro-1,4-dihydropyrimidin-4-ol |
InChI |
InChI=1S/C6H9FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,6,10H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
SWMQBISPWFLSLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(N=CN1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
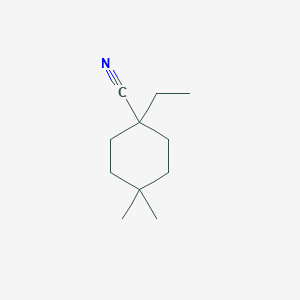

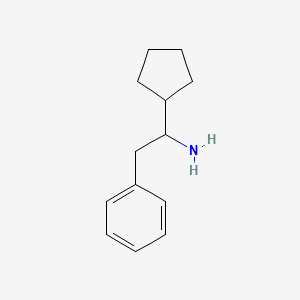


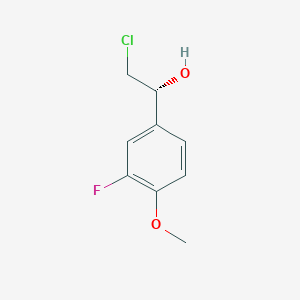
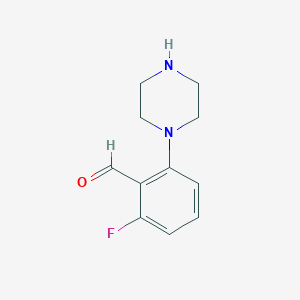
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)

